molecular formula C24H29NO B1208269 Dexclamol CAS No. 52340-25-7

Dexclamol

Cat. No.: B1208269
CAS No.: 52340-25-7
M. Wt: 347.5 g/mol
InChI Key: UPMOVJBGNREKJV-CQOQZXRMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dexclamol hydrochloride, specifically the (+)-3S,4aS,13bS-2,3,4,4a,8,9,13b,14-octahydro-3-isopropyl-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol, can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired enantiomer. The solubility of this compound hydrochloride in water is a critical factor in its formulation, with the (+)-dexclamol enantiomer exhibiting higher solubility compared to the racemic mixture .

Chemical Reactions Analysis

Types of Reactions

Dexclamol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with altered pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with potentially different pharmacological profiles.

Scientific Research Applications

Dexclamol has been extensively studied for its neuroleptic properties and its effects on catecholamine metabolism . Its applications in scientific research include:

Comparison with Similar Compounds

Properties

CAS No.

52340-25-7

Molecular Formula

C24H29NO

Molecular Weight

347.5 g/mol

IUPAC Name

(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol

InChI

InChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3/t21-,22-,24-/m1/s1

InChI Key

UPMOVJBGNREKJV-CQOQZXRMSA-N

SMILES

CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Isomeric SMILES

CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O

Canonical SMILES

CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Synonyms

dexclamol
dexclamol hydrochloride, (3alpha,4aalpha,13bbeta)-(+-)-isomer
dexclamol hydrochloride, (3R-(3alpha,4aalpha,13bbeta))-isomer
dexclamol hydrochloride, (3S-(3alpha,4aalpha,13bbeta))-isomer
dexclamol, (3alpha,4aalpha,13bbeta)-(+-)-isomer
dexclamol, (3R-(3alpha,4aalpha,13bbeta))-isomer
dexclamol, (3S-(3alpha,4aalpha,13bbeta))-isome

Origin of Product

United States

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